1-Benzyl-3-chloro-1,4-dihydropyridine
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Overview
Description
1-Benzyl-3-chloro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The 1,4-dihydropyridine scaffold is notable for its presence in various therapeutic agents, including calcium channel blockers used in the treatment of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving benzylamine, chloroacetaldehyde, and a β-ketoester. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst, such as piperidine, to yield the desired product .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including one-pot multi-component reactions. These methods are designed to be efficient and environmentally friendly, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloro-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Benzyl-3-chloro-1,4-dihydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness: The presence of the benzyl and chloro groups may enhance its binding affinity and selectivity for certain molecular targets .
Properties
CAS No. |
88928-67-0 |
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Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-benzyl-3-chloro-4H-pyridine |
InChI |
InChI=1S/C12H12ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2 |
InChI Key |
TYYCAWMJTKGRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
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